molecular formula C6H5I2N B1603741 2,5-Diiodoaniline CAS No. 64085-53-6

2,5-Diiodoaniline

Cat. No.: B1603741
CAS No.: 64085-53-6
M. Wt: 344.92 g/mol
InChI Key: ZWZSMVWOAJMFHG-UHFFFAOYSA-N
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Description

2,5-Diiodoaniline is an organic compound with the chemical formula C6H5I2N It is a derivative of aniline, which is a common precursor to many dyes and pharmaceuticals This compound is characterized by the presence of two iodine atoms attached to the benzene ring at the 2 and 5 positions, and an amino group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diiodoaniline can be synthesized through the iodination of aniline. One common method involves the reaction of aniline with potassium dichloroiodate in dilute hydrochloric acid. This chemoselective procedure allows for the synthesis of this compound with high yield .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the direct iodination of aniline using iodine and sodium bicarbonate in an aqueous medium. The reaction is carried out at low temperatures (12-15°C) to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diiodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substituted Anilines: Products with different functional groups replacing the iodine atoms.

    Oxidized or Reduced Derivatives: Various oxidized or reduced forms of this compound.

Scientific Research Applications

2,5-Diiodoaniline has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-diiodoaniline involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

    2,4-Diiodoaniline: Similar structure but with iodine atoms at the 2 and 4 positions.

    2,6-Diiodoaniline: Iodine atoms at the 2 and 6 positions.

    2,4,6-Triiodoaniline: Contains three iodine atoms at the 2, 4, and 6 positions.

Uniqueness of 2,5-Diiodoaniline: this compound is unique due to the specific positioning of the iodine atoms, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical and biological properties compared to its isomers .

Properties

IUPAC Name

2,5-diiodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5I2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZSMVWOAJMFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615388
Record name 2,5-Diiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64085-53-6
Record name 2,5-Diiodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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